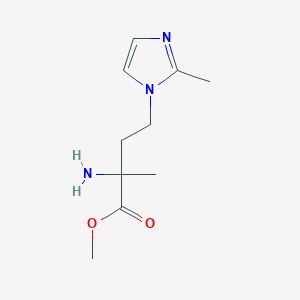
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate is a synthetic compound that features an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is known for its versatility and presence in various natural and synthetic compounds, contributing to a wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst use .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the ester group, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, oxidized forms, and reduced esters .
Applications De Recherche Scientifique
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways .
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat gastric ulcers.
Uniqueness: Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, methyl groups, and an ester functionality makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
methyl 2-amino-2-methyl-4-(2-methylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-4-10(2,11)9(14)15-3/h5,7H,4,6,11H2,1-3H3 |
Clé InChI |
QUOSTUWKOROTJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCC(C)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


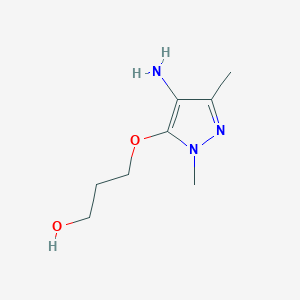
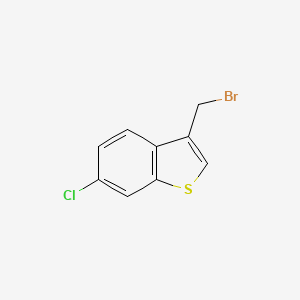

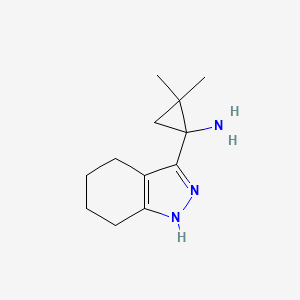
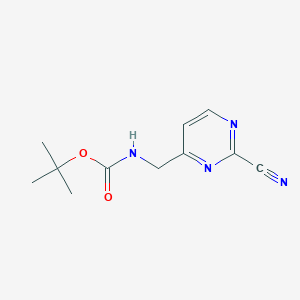
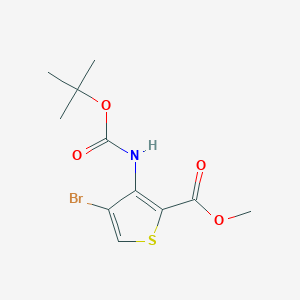
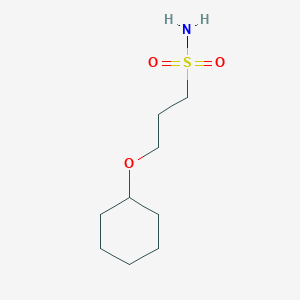





![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)

